3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Overview
Description
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
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Biological Activity
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for various receptors and its implications in antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a benzyl group and an amino alcohol moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research has shown that certain piperidine analogs exhibit micromolar activity against coronaviruses, including SARS-CoV-2. For instance, a study evaluated various 1,4,4-trisubstituted piperidines and identified several compounds with notable antiviral efficacy against human coronavirus 229E and SARS-CoV-2 .
Table 1: Antiviral Efficacy of Piperidine Derivatives
Compound | Activity (µM) | Target Virus |
---|---|---|
This compound | TBD | SARS-CoV-2 |
Other 1,4,4-Trisubstituted | Micromolar | HCoV-229E |
2. Chemokine Receptor Antagonism
The compound has also been investigated for its role as a chemokine receptor antagonist. A related series of benzyl-piperidines demonstrated potent antagonism at CCR3 receptors, which are implicated in inflammatory responses and allergic reactions. The structure-activity relationship (SAR) studies indicated that specific modifications to the piperidine ring significantly enhance binding potency and functional antagonism .
Table 2: CCR3 Antagonism Potency
Compound | IC50 (nM) | Mechanism |
---|---|---|
This compound | TBD | CCR3 Antagonist |
Benzyl-Piperidine Analog | Low Nanomolar | CCR3 Antagonist |
3. Neuroprotective Effects
Another area of investigation is the neuroprotective properties of related piperidine compounds. For example, certain derivatives have shown promise in mitigating chemotherapy-induced peripheral neuropathy (CIPN) by inhibiting inflammatory pathways associated with neuroinflammation . Although specific data on this compound in this context is limited, the structural similarities suggest potential neuroprotective effects.
Case Study: Antiviral Screening
In a recent screening of piperidine derivatives against viral targets, researchers synthesized a series of compounds based on the core structure of this compound. The study aimed to optimize antiviral activity through systematic modifications to the benzyl and piperidine moieties. Results indicated that certain substitutions led to enhanced potency against SARS-CoV viruses while maintaining low cytotoxicity levels .
Case Study: CCR3 Receptor Antagonism
A study focused on the SAR of benzyl-piperidines revealed that introducing N-(alkyl) substituents significantly improved CCR3 receptor antagonism. This research underscores the importance of structural modifications in enhancing biological activity and provides a framework for further development of therapeutic agents targeting inflammatory conditions .
Properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTWYVLPFXWGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCCO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390022 | |
Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198823-22-2 | |
Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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